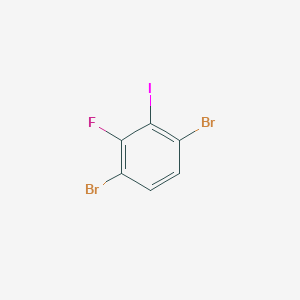

1,4-Dibromo-2-fluoro-3-iodobenzene

描述

General Overview of Halogenated Benzene (B151609) Derivatives

Halogenated benzene derivatives are aromatic compounds where one or more hydrogen atoms on the benzene ring are replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). These compounds are not commonly found in nature but have become indispensable in various fields, including pharmaceuticals, agrochemicals, and materials science. nih.gov The introduction of halogen atoms to the benzene ring can significantly alter its physical and chemical properties, such as reactivity, and lipophilicity.

Importance of Multifunctional Halogenated Arenes in Synthetic Methodologies

Multifunctional halogenated arenes, which possess different halogen atoms on the same aromatic ring, are powerful tools in synthetic organic chemistry. nih.gov The varying reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) allows for selective, stepwise reactions. This differential reactivity is the cornerstone of many site-selective cross-coupling reactions, enabling chemists to introduce a variety of substituents at specific positions on the aromatic ring with a high degree of control. nih.govbohrium.com

This targeted functionalization is crucial for the construction of complex molecular architectures from relatively simple, commercially available starting materials. nih.gov The ability to sequentially modify a polyhalogenated arene by exploiting the inherent differences in halogen reactivity streamlines synthetic pathways, making them more efficient and versatile. acs.org

Structural Specificity and Research Relevance of 1,4-Dibromo-2-fluoro-3-iodobenzene

This compound is a prime example of a multifunctional halogenated arene with significant research relevance. Its unique substitution pattern—a fluorine atom flanked by a bromine and an iodine atom, with another bromine atom at the para position—presents multiple reactive sites for synthetic chemists to exploit.

The presence of three different types of halogens (iodine, bromine, and fluorine) allows for a high degree of selectivity in cross-coupling and substitution reactions. The carbon-iodine bond is the most reactive towards metal-catalyzed cross-coupling reactions, followed by the carbon-bromine bonds, while the carbon-fluorine bond is generally the most inert under these conditions but can be susceptible to nucleophilic aromatic substitution. ossila.com This hierarchy of reactivity makes this compound an ideal substrate for the sequential and regioselective introduction of different functional groups.

A known synthetic route to a related compound, 1-fluoro-2-bromo-3-iodobenzene, starts from 1-fluoro-2-amino-3-nitrobenzene. This undergoes diazotization and bromination to yield 1-fluoro-2-bromo-3-nitrobenzene, which is then reduced to 1-fluoro-2-bromo-3-aminobenzene. A final diazotization and iodination step produces the target molecule. google.com Another approach involves the lithiation of 1-fluoro-3-iodobenzene (B1666204) followed by bromination. google.comnih.gov

Historical Context and Evolution of Research on Highly Substituted Halobenzenes

The study of halogenated aromatic compounds dates back to the 19th century, with initial research focusing on their basic synthesis and properties. However, the true synthetic potential of highly substituted halobenzenes was not fully realized until the development of modern cross-coupling reactions in the latter half of the 20th century. These reactions, which allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, revolutionized the use of these compounds in organic synthesis. nih.gov

Initially, research focused on arenes with identical halogen substituents. More recently, the focus has shifted towards multifunctional arenes bearing different halogens, which offer more precise control over synthetic transformations. nih.gov The term "ipso-substitution," referring to substitution at a position already bearing a substituent, was formally introduced in 1971, providing a framework for understanding reactions at halogenated positions. escholarship.org The continuous development of new catalysts and reaction conditions continues to expand the synthetic utility of highly substituted halobenzenes like this compound, solidifying their importance in modern chemical research.

属性

IUPAC Name |

1,4-dibromo-2-fluoro-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2FI/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZHRKWSSHANHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)F)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301285252 | |

| Record name | Benzene, 1,4-dibromo-2-fluoro-3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1804417-99-9 | |

| Record name | Benzene, 1,4-dibromo-2-fluoro-3-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1804417-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,4-dibromo-2-fluoro-3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes to 1,4 Dibromo 2 Fluoro 3 Iodobenzene

Strategies for Regioselective Introduction of Halogen Substituents

The regioselective synthesis of polysubstituted benzenes relies on a toolkit of reactions that can direct functionalization to specific positions on the aromatic ring. For a target molecule like 1,4-Dibromo-2-fluoro-3-iodobenzene, where the substituents are contiguously placed, several advanced synthetic methodologies are of particular relevance.

Directed halogenation strategies leverage the presence of a directing group on the aromatic ring to guide the electrophilic halogenating agent to a specific position, typically the ortho position. While fluorine itself can act as a weak directing group, its influence can be overridden by other, more powerful directing groups or by the inherent reactivity of the substrate. In the context of synthesizing this compound, a pre-existing fluorine atom can influence the regioselectivity of subsequent halogenation steps, although its directing effect is generally weaker than that of other halogens or functional groups.

The halogen-dance reaction is a base-catalyzed intramolecular migration of a halogen atom on an aromatic ring. rsc.orgorgsyn.org This rearrangement can be a powerful tool for accessing substitution patterns that are difficult to achieve through conventional methods. rsc.org The reaction is driven by thermodynamics, proceeding towards the most stable arylanion intermediate. rsc.org While often seen as a side reaction, it can be strategically employed to introduce functionality at a position remote from the initial halogen site. google.com In the synthesis of polyhalogenated benzenes, a halogen-dance reaction could potentially be used to isomerize a more readily available isomer to the desired this compound. The outcome of such a reaction is highly dependent on the base used, temperature, and the substitution pattern of the starting material. rsc.org

Directed ortho-metalation (DoM) is a highly effective strategy for the regioselective functionalization of aromatic rings. google.comsigmaaldrich.com This method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be quenched with an electrophile to introduce a substituent at the ortho position with high precision. sigmaaldrich.com Fluorine can act as a DMG, directing lithiation to the adjacent position. rsc.org This strategy is particularly pertinent to the synthesis of this compound, as will be discussed in the subsequent sections.

Precursor Synthesis and Halogenation Reactions

The synthesis of this compound would logically proceed from a readily available, appropriately substituted benzene (B151609) derivative. The selection of the starting material and the sequence of halogen introduction are critical for a successful synthesis.

A plausible precursor for the synthesis of this compound is 1,4-dibromo-2-fluorobenzene (B72686). This compound is commercially available and provides a scaffold where the fluorine and two bromine atoms are already in the desired positions relative to each other.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1,4-Dibromo-2-fluorobenzene | 1435-52-5 | C₆H₃Br₂F | 253.89 |

This table presents the key identification and physicochemical properties of a potential precursor.

Another potential, though less direct, route could involve the synthesis of a fluorinated iodobenzene (B50100) precursor, which would then undergo selective bromination. For example, 1-fluoro-3-iodobenzene (B1666204) could be a starting point, although achieving the desired dibromination pattern regioselectively would be challenging.

Selective Iodination via Ortho-Metalation:

A promising and direct route to this compound involves the directed ortho-metalation of 1,4-dibromo-2-fluorobenzene. In this proposed synthesis, the fluorine atom acts as a directing group for lithiation at the C3 position. Subsequent quenching of the resulting aryllithium intermediate with an iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), would yield the target compound.

Proposed Reaction Scheme: 1,4-Dibromo-2-fluorobenzene is treated with a strong base like lithium diisopropylamide (LDA) at low temperature to generate the 3-lithio intermediate. This intermediate is then reacted with an iodinating agent to introduce the iodine atom at the C3 position.

Hypothetical Experimental Data for the Iodination of 1,4-Dibromo-2-fluorobenzene:

| Step | Reagents and Conditions | Proposed Product | Theoretical Yield (%) |

| 1 | 1,4-Dibromo-2-fluorobenzene, LDA, THF, -78 °C | 3-Lithio-1,4-dibromo-2-fluorobenzene | - |

| 2 | I₂, THF, -78 °C to rt | This compound | >80% |

This table outlines a proposed two-step synthesis of the target compound with hypothetical yields based on similar reported reactions.

Alternative Routes:

Electrophilic iodination of 1,4-dibromo-2-fluorobenzene using an iodinating agent such as N-iodosuccinimide (NIS) in the presence of an acid catalyst is another possibility. However, the regioselectivity of such a reaction would be difficult to control and would likely lead to a mixture of isomers.

Advanced Synthetic Techniques for this compound Analogs

The synthesis of complex molecules like this compound and its analogs can benefit from modern synthetic technologies that offer enhanced efficiency, safety, and control over reaction parameters.

Flow Chemistry Applications in Halogenated Arene Synthesis

Flow chemistry, where reactions are conducted in a continuously flowing stream through a reactor, presents significant advantages for the synthesis of halogenated arenes, particularly in processes involving hazardous intermediates like diazonium salts. sci-hub.se The Sandmeyer reaction, a cornerstone in the synthesis of aryl halides, can be effectively and safely transposed from batch to a continuous flow process. sci-hub.se

Key benefits of employing flow chemistry for Sandmeyer reactions in polyhalogenated arene synthesis include:

Enhanced Safety : Diazonium salts are notoriously unstable and can be explosive. In a flow system, only small quantities of the hazardous intermediate are present at any given moment, significantly mitigating the risks associated with their accumulation in a batch reactor. sci-hub.se

Precise Temperature Control : The high surface-area-to-volume ratio of microreactors allows for efficient heat exchange, enabling precise control over the temperature of highly exothermic or temperature-sensitive reactions. This is crucial for maintaining the stability of diazonium salts.

Improved Reaction Efficiency and Yield : The rapid mixing and superior mass transfer in flow reactors can lead to shorter reaction times and higher yields. For instance, studies on the Sandmeyer reaction in flow have demonstrated the ability to achieve high yields of chlorobenzene (B131634) from aniline (B41778), with reaction times on the order of seconds to minutes. researchgate.net

Scalability : Scaling up a flow process can often be achieved by either running the system for a longer duration or by "numbering-up" (using multiple reactors in parallel), which can be more straightforward than scaling up a traditional batch process.

A typical flow setup for a Sandmeyer reaction would involve pumping streams of the aniline, an acid, and a nitrite (B80452) source into a mixing zone, followed by entry into a temperature-controlled reactor coil to form the diazonium salt. This stream is then mixed with a solution of the halide source (e.g., potassium iodide) in a second reactor to yield the final halogenated arene. sci-hub.se

Stereochemical Considerations in Related Polyhalogenated Benzene Syntheses

While this compound itself is achiral, the principles of stereochemistry become highly relevant in the synthesis of more complex, related structures, such as polyhalogenated biaryls. In these systems, the presence of bulky substituents in the ortho positions relative to the bond connecting the two aryl rings can hinder rotation, leading to a form of stereoisomerism known as atropisomerism . wikipedia.orgpearson.com

Atropisomers are stereoisomers that can be isolated as separate chemical entities due to this restricted rotation. wikipedia.org For a biaryl compound to exhibit atropisomerism and be chiral, the rotation around the aryl-aryl single bond must be sufficiently slow, and each of the aromatic rings must lack a plane of symmetry. nih.govyoutube.com

The synthesis of axially chiral biaryls is a significant area of research, with several strategies developed to control the stereochemical outcome:

Asymmetric Cross-Coupling Reactions : This is a common approach where the biaryl bond is formed stereoselectively. This can involve the use of chiral ligands in transition metal-catalyzed coupling reactions (e.g., Suzuki or Negishi couplings) to induce asymmetry. nih.govrsc.org

Kinetic Resolution : A racemic mixture of a biaryl can be resolved by reacting it with a chiral reagent or catalyst that selectively transforms one of the enantiomers, allowing for the separation of the unreacted enantiomer. rsc.org

Chirality Transfer : An existing stereocenter in the starting material can be used to direct the stereochemistry of the newly formed chiral axis.

The study of atropisomerism in polyhalogenated biaryls is crucial as the biological activity and material properties of such compounds can be highly dependent on their three-dimensional structure. nih.govresearchgate.net

Chemical Reactivity and Transformation Chemistry of 1,4 Dibromo 2 Fluoro 3 Iodobenzene

Metal-Catalyzed Cross-Coupling Reactions

The presence of three different halogen atoms on the benzene (B151609) ring of 1,4-dibromo-2-fluoro-3-iodobenzene allows for selective and sequential functionalization. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F. This predictable difference in reactivity is fundamental to achieving regioselectivity in the substitution reactions of polyhalogenated substrates.

Suzuki-Miyaura Coupling Reactions with this compound

The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds between organoboron compounds and organic halides, is a key transformation for this compound. The reaction's utility lies in its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids and their derivatives. libretexts.org

In the context of this compound, the significant difference in bond strength between the C-I and C-Br bonds dictates the regioselectivity of the Suzuki-Miyaura coupling. The carbon-iodine bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst, which is the initial step in the catalytic cycle. Consequently, the iodine atom at the C3 position is expected to react selectively over the bromine atoms at the C1 and C4 positions.

Table 1: Predicted Regioselective Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

| Reactant 1 | Reactant 2 | Catalyst System (Predicted) | Major Product |

| This compound | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃, K₂CO₃) | 3-Aryl-1,4-dibromo-2-fluorobenzene |

Note: This table is based on established principles of halogen reactivity in Suzuki-Miyaura coupling, as specific experimental data for this compound was not found in the searched literature.

The efficiency and selectivity of Suzuki-Miyaura couplings involving fluorinated aryl halides can be significantly influenced by the choice of catalyst and ligands. Palladium complexes with phosphine (B1218219) ligands, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are commonly employed. The nature of the ligand can impact the rate of oxidative addition and reductive elimination, the two key steps in the catalytic cycle. For substrates that are less reactive or sterically hindered, more sophisticated ligand systems, often involving bulky and electron-rich phosphines, may be necessary to achieve good yields.

The fluorine substituent in this compound can influence the electronic properties of the aromatic ring and, consequently, its reactivity. While the C-F bond itself is generally unreactive in standard palladium-catalyzed cross-coupling conditions, the electron-withdrawing nature of fluorine can affect the reactivity of the adjacent halogen atoms.

Sonogashira Coupling Reactions and Alkyne Functionalization

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another pivotal tool for modifying this compound. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound is expected to exhibit high regioselectivity. The preferential reactivity of the carbon-iodine bond over the carbon-bromine bonds allows for the selective introduction of an alkyne moiety at the C3 position. libretexts.org By carefully controlling the reaction conditions, such as temperature and reaction time, it is possible to achieve monosubstitution at the most reactive site.

Table 2: Predicted Regioselective Sonogashira Coupling of this compound with a Terminal Alkyne

| Reactant 1 | Reactant 2 | Catalyst System (Predicted) | Major Product |

| This compound | R-C≡CH | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N, piperidine) | 1,4-Dibromo-2-fluoro-3-(alkynyl)benzene |

Note: This table is based on established principles of halogen reactivity in Sonogashira coupling, as specific experimental data for this compound was not found in the searched literature.

The differential reactivity of the halogen substituents in this compound opens up possibilities for tandem and sequential cross-coupling strategies. A one-pot reaction sequence could involve an initial Sonogashira coupling at the iodo position, followed by a Suzuki-Miyaura coupling at one or both bromo positions by altering the reaction conditions or adding a new set of reagents.

For example, after the selective alkynylation at the C3 position, the resulting 1,4-dibromo-2-fluoro-3-(alkynyl)benzene can be subjected to a Suzuki-Miyaura coupling. The two bromine atoms, while less reactive than the initial iodine, can still participate in cross-coupling reactions under more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems). This allows for the synthesis of complex, highly substituted, and functionalized aromatic compounds from a single, versatile starting material.

Stille and Negishi Coupling for C–C Bond Formation

Palladium-catalyzed cross-coupling reactions are fundamental tools for the construction of carbon-carbon bonds, and this compound is an excellent substrate for such transformations. The reactivity of the carbon-halogen bonds in palladium-catalyzed couplings generally follows the order C-I > C-Br > C-Cl > C-F. This predictable reactivity allows for selective functionalization of the molecule.

Stille Coupling: The Stille reaction involves the coupling of an organostannane with an organic halide catalyzed by a palladium complex. wikipedia.org For this compound, the C-I bond is the most reactive site for oxidative addition to the palladium(0) catalyst. This allows for the selective coupling of an organostannane reagent at the C-3 position, leaving the bromo and fluoro substituents intact for subsequent transformations. The general mechanism involves oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organostannane and reductive elimination to form the C-C bond and regenerate the catalyst. wikipedia.org

Negishi Coupling: Similar to the Stille coupling, the Negishi reaction couples an organozinc reagent with an organic halide. The reactivity trend of the halogens remains the same, with the C-I bond being the most susceptible to oxidative addition by the palladium catalyst. This enables the selective introduction of an organic group at the C-3 position of this compound.

The following table summarizes the expected selective C-C bond formation at the C-3 position of this compound via Stille and Negishi coupling reactions.

| Reaction | Reagent | Catalyst | Expected Product |

| Stille Coupling | R-Sn(Alkyl)₃ | Pd(0) complex | 1,4-Dibromo-2-fluoro-3-R-benzene |

| Negishi Coupling | R-Zn-X | Pd(0) complex | 1,4-Dibromo-2-fluoro-3-R-benzene |

Table 1: Selective C-C Bond Formation via Stille and Negishi Coupling.

Buchwald-Hartwig Amination for C–N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds. wikipedia.org This reaction typically involves the coupling of an amine with an aryl halide. wikipedia.org

In the case of this compound, the differential reactivity of the halogen atoms can be exploited to achieve selective amination. The C-I bond is the most reactive towards oxidative addition to the palladium catalyst, followed by the C-Br bond. nih.gov This allows for a stepwise amination strategy. First, the iodine at the C-3 position can be selectively replaced by an amino group. Subsequently, under more forcing conditions or with a different catalyst system, the bromine at the C-1 or C-4 position could be targeted for a second amination. The fluorine atom is generally unreactive under these conditions.

The general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally reductive elimination to yield the aryl amine and regenerate the catalyst. wikipedia.org

The following table illustrates the potential for selective amination of this compound.

| Amine | Catalyst System | Position of Amination | Product |

| R¹R²NH | Pd catalyst, ligand, base | C-3 (Iodo position) | N-(2,5-Dibromo-3-fluorophenyl)-R¹R²-amine |

| R³R⁴NH | Pd catalyst, ligand, base | C-1 or C-4 (Bromo position) | Further amination possible on the remaining bromo positions |

Table 2: Buchwald-Hartwig Amination of this compound.

Mizoroki-Heck Reactions and Olefin Functionalization

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. nih.gov This reaction is a powerful tool for the synthesis of substituted alkenes. nih.gov

For this compound, the C-I bond is the most reactive site for the Mizoroki-Heck reaction. This allows for the selective introduction of an olefinic group at the C-3 position. The reaction mechanism typically involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the substituted alkene product and regenerate the palladium catalyst. nih.gov

The selective functionalization at the C-3 position leaves the two bromine atoms available for further cross-coupling reactions, allowing for the synthesis of complex, multi-substituted aromatic compounds.

| Alkene | Catalyst System | Expected Product |

| H₂C=CHR | Pd(OAc)₂, base | 1,4-Dibromo-2-fluoro-3-(alkenyl)benzene |

Table 3: Mizoroki-Heck Reaction with this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Reactivity of the Fluorine Atom in this compound Towards Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups. In polyhalogenated benzenes, the fluorine atom often exhibits the highest reactivity towards nucleophilic attack. This is due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and activates the aromatic ring towards nucleophilic attack. nih.govnist.gov The order of reactivity for halogens in SNAr reactions is typically F > Cl > Br > I.

In this compound, the fluorine atom at the C-2 position is activated by the adjacent electron-withdrawing halogen atoms (bromine and iodine). This makes the C-2 position susceptible to attack by strong nucleophiles, leading to the displacement of the fluoride (B91410) ion. ossila.com The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized Meisenheimer complex intermediate. nih.gov

Competitive SNAr vs. Cross-Coupling Pathways

Given the multiple reactive sites on this compound, a key consideration in its synthetic application is the competition between SNAr at the C-F bond and palladium-catalyzed cross-coupling at the C-I or C-Br bonds. The outcome of the reaction is highly dependent on the reaction conditions, including the nature of the reagent (nucleophile vs. organometallic), the catalyst, and the solvent.

For SNAr to be favored: The use of strong, hard nucleophiles (e.g., alkoxides, amides) in the absence of a palladium catalyst will typically lead to the substitution of the fluorine atom.

For cross-coupling to be favored: The use of organometallic reagents (e.g., organostannanes, organozincs, or amines in the presence of a palladium catalyst and a suitable ligand) will favor reaction at the more reactive C-I bond, followed by the C-Br bond.

By carefully selecting the reaction conditions, chemists can selectively functionalize different positions on the this compound scaffold.

| Reaction Type | Reagent Type | Primary Reactive Site |

| Nucleophilic Aromatic Substitution (SNAr) | Strong Nucleophile (e.g., NaOR, NHR₂) | C-F bond |

| Palladium-Catalyzed Cross-Coupling | Organometallic Reagent (e.g., R-SnBu₃, R-ZnCl) + Pd Catalyst | C-I bond |

Table 4: Competitive Reactivity of this compound.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. msu.edu The reactivity of the benzene ring towards EAS is significantly influenced by the nature of the substituents already present. Halogens are generally considered deactivating groups due to their inductive electron-withdrawing effect, which makes the ring less nucleophilic. youtube.com However, they are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion) formed during the reaction. msu.edu

In the case of this compound, all substituents (Br, F, I) are deactivating. Therefore, forcing conditions are typically required for electrophilic substitution to occur. The directing effect of the existing halogens will determine the position of the incoming electrophile. The cumulative directing effects of the three different halogens would need to be considered to predict the regiochemical outcome of an EAS reaction. Generally, the positions least sterically hindered and most electronically favored by the combined directing effects of the substituents will be the sites of electrophilic attack. However, due to the high degree of deactivation, achieving selective EAS on this substrate can be challenging, and mixtures of products are likely.

Direct Functionalization through EAS

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The substitution pattern on this compound, with its four halogen substituents, renders the ring electronically deactivated towards EAS. All halogens (F, Br, I) are ortho-, para-directing groups due to their ability to donate lone-pair electron density via resonance, but are inductively deactivating.

In the case of this compound, the potential sites for electrophilic attack are the two available hydrogen atoms at positions 5 and 6. A detailed analysis of the directing effects of the existing substituents is necessary to predict the regioselectivity of any potential EAS reaction. However, no specific experimental studies on the direct electrophilic functionalization of this compound have been reported in the peer-reviewed literature.

Substituent Effects on Regioselectivity in EAS

To predict the outcome of an EAS reaction, one must consider the cumulative electronic and steric effects of the four halogen atoms.

Fluorine (at C2): Strongly deactivating through induction (-I effect), but a moderately strong resonance donor (+R effect) compared to other halogens. It directs ortho and para. The para position (C5) is available.

Iodine (at C3): Less deactivating inductively than F and Br, and a weak resonance donor. It directs ortho and para. The ortho position (C2) is blocked, and the other ortho (C4) is blocked. The para position (C6) is available.

Bromine (at C1 and C4): These atoms exert a strong deactivating inductive effect and a moderate resonance directing effect. The bromine at C1 directs to its ortho (C2, C6) and para (C4) positions. The bromine at C4 directs to its ortho (C3, C5) and para (C1) positions.

Considering these effects:

Attack at C5: This position is para to the fluorine at C2 and ortho to the bromine at C4.

Attack at C6: This position is para to the iodine at C3 and ortho to the bromine at C1.

The fluorine atom is the strongest activator among the halogens via resonance, making the position para to it (C5) a likely candidate for substitution. However, the steric hindrance from the adjacent bromine at C4 could be a significant factor. Predicting the precise regiochemical outcome without experimental data is speculative.

Reductive Transformations and Dehalogenation Studies

Reductive transformations of polyhalogenated aromatic compounds typically involve the removal of halogen atoms (dehalogenation). This can be achieved through various methods, including catalytic hydrogenation, metal-mediated reductions (e.g., with Zn, or Pd/C and a hydrogen donor), or single-electron transfer processes.

The carbon-halogen bond strength decreases in the order C-F > C-Cl > C-Br > C-I. Consequently, in a molecule like this compound, the carbon-iodine bond is the weakest and most susceptible to reductive cleavage. Therefore, it is highly probable that selective de-iodination could be achieved under mild reductive conditions, yielding 1,4-dibromo-2-fluorobenzene (B72686). More forcing conditions would likely lead to the subsequent removal of the bromine atoms and, finally, the fluorine atom.

No specific studies detailing the controlled reductive dehalogenation of this compound have been found in the surveyed literature.

Oxidative Functionalization Reactions

The direct oxidative functionalization of C-H bonds in aromatic systems is a modern area of synthetic chemistry, often employing transition metal catalysts. mdpi.commdpi.comnih.gov These reactions can introduce hydroxyl, amino, or other functional groups directly onto the aromatic ring, bypassing traditional multi-step sequences. Given the high degree of halogenation and the resulting deactivation of the benzene ring in this compound, such transformations would likely require highly reactive catalytic systems.

The field has seen the development of various catalysts, including those based on manganese and cobalt, capable of oxidizing C-H bonds in challenging substrates. mdpi.comnih.gov However, the application of these methods to a substrate as specific and electronically deactivated as this compound has not been documented. Research in this area tends to focus on simpler alkanes or less substituted aromatic compounds. mdpi.commdpi.com

Derivatization Strategies and Functional Group Interconversions

Beyond the reactions at the C-H bonds, the halogen substituents on this compound offer numerous opportunities for derivatization, primarily through metal-catalyzed cross-coupling reactions or metal-halogen exchange.

Cross-Coupling Reactions: The different reactivities of C-I and C-Br bonds are often exploited for selective functionalization. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) than the C-Br bond. This would allow for the selective introduction of an aryl, alkynyl, or amino group at the C3 position. Following this initial reaction, a second coupling could then be performed at one of the C-Br positions under more forcing conditions. This stepwise approach is a cornerstone of modern organic synthesis for building complex molecules from polyhalogenated scaffolds. ossila.com

Metal-Halogen Exchange: Treatment with organolithium reagents (e.g., n-BuLi or t-BuLi) at low temperatures typically results in the exchange of the most labile halogen. In this molecule, the iodine atom would be the most likely to undergo exchange, generating a potent aryllithium intermediate at the C3 position. This nucleophilic species could then be trapped with various electrophiles to introduce a wide range of functional groups.

While these strategies are standard for polyhalogenated aromatics, specific examples starting from this compound are not present in the available scientific literature. The synthesis of related isomers, such as 1-fluoro-2-bromo-3-iodobenzene, has been achieved through sequences involving diazotization and iodination of a corresponding aniline (B41778) precursor. google.com

Mechanistic Investigations of Reactions Involving 1,4 Dibromo 2 Fluoro 3 Iodobenzene

Elucidation of Reaction Pathways in Cross-Coupling Processes

Cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds. The mechanism of these reactions, catalyzed by transition metals like palladium, generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. researchgate.net

Oxidative Addition and Reductive Elimination Steps

The initial step in a typical cross-coupling cycle is the oxidative addition of the organohalide to a low-valent metal center, for instance, Pd(0). libretexts.org This step involves the cleavage of the carbon-halogen bond and the formation of a new organometallic complex where the metal has been oxidized, for example, to Pd(II). For a polyhalogenated substrate like 1,4-dibromo-2-fluoro-3-iodobenzene, the relative bond strengths (C-I < C-Br < C-Cl < C-F) are a critical factor. It is generally anticipated that the weaker carbon-iodine bond would preferentially undergo oxidative addition over the stronger carbon-bromine bonds. However, the precise kinetics and thermodynamics of this process for this specific molecule have not been reported.

Reductive elimination is the final step of the catalytic cycle, where the newly formed carbon-carbon bond is expelled from the metal center, regenerating the low-valent catalyst. libretexts.org The efficiency of this step can be influenced by the steric and electronic nature of the ligands on the metal and the substituents on the aromatic ring.

Transmetalation Mechanisms in Suzuki and Sonogashira Reactions

Following oxidative addition, the transmetalation step occurs, where an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction or a copper acetylide in the Sonogashira reaction) transfers its organic group to the palladium center. The exact mechanism of transmetalation can be complex and is influenced by the nature of the reactants, ligands, and solvent. For this compound, the specific intermediates and transition states in the transmetalation step remain to be elucidated through dedicated research.

Understanding Regioselectivity and Site-Selectivity

A key challenge and area of interest in the chemistry of polyhalogenated compounds is controlling the regioselectivity of reactions—that is, which halogen atom reacts preferentially. libretexts.org

Steric and Electronic Factors Influencing Reaction Outcomes

The reactivity of the different halogen atoms in this compound is governed by a combination of steric and electronic factors. The iodine atom at position 3 is flanked by a fluorine atom and a bromine atom, creating a sterically hindered environment. The bromine atoms are at positions 1 and 4. The fluorine atom at position 2 is a strongly electron-withdrawing group, which can influence the electron density of the entire aromatic ring and the reactivity of the adjacent C-I and C-Br bonds. While qualitative predictions can be made, quantitative data from competitive reaction studies are necessary for a definitive understanding.

Role of Catalyst-Substrate Interactions

The choice of catalyst and ligands plays a crucial role in determining the site-selectivity of cross-coupling reactions. Bulky ligands on the palladium catalyst can enhance selectivity by favoring reaction at less sterically hindered positions. Furthermore, the electronic properties of the ligands can modulate the reactivity of the catalyst, potentially allowing for the selective activation of one C-X bond over another. However, without specific studies on this compound, the optimal catalyst system for selective functionalization remains unknown.

Mechanistic Insights into SNAr and EAS Reactions

Beyond cross-coupling, the mechanistic aspects of nucleophilic and electrophilic aromatic substitution reactions of this compound are also of fundamental interest.

In Nucleophilic Aromatic Substitution (SNAr) , the presence of the electron-withdrawing fluorine atom is expected to activate the benzene (B151609) ring towards attack by nucleophiles. nih.govyoutube.com The reaction typically proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. youtube.com The positions ortho and para to the fluorine atom (positions 1 and 3, and position 5, which is unsubstituted) would be the most activated. However, the presence of bulky bromine and iodine atoms at these positions would likely influence the accessibility for an incoming nucleophile.

For Electrophilic Aromatic Substitution (EAS) , the halogens are generally deactivating groups, making the reaction more difficult compared to benzene. masterorganicchemistry.comleah4sci.comyoutube.com The directing effects of the multiple halogen substituents would be complex and competing. The fluorine atom is an ortho, para-director, while the bromine and iodine atoms are also ortho, para-directors, albeit weaker. Predicting the major product of an EAS reaction on this substrate would require detailed computational and experimental studies to unravel the combined electronic and steric influences of all four halogens. researchgate.net

Kinetic Studies of Key Transformation Steps

Detailed kinetic studies on reactions involving this compound are not extensively documented in publicly available literature. However, a robust understanding of its reactivity can be inferred from kinetic investigations of analogous polyhalogenated aromatic systems and the fundamental principles of organometallic reaction mechanisms, particularly palladium-catalyzed cross-coupling reactions. These reactions are key transformations for functionalizing such molecules.

The reactivity of this compound is primarily dictated by the differential reactivity of the carbon-halogen bonds (C-I, C-Br, and C-F) in key mechanistic steps, such as oxidative addition. In palladium-catalyzed cross-coupling reactions like the Suzuki or Stille couplings, the oxidative addition of the aryl halide to a low-valent palladium center is often the rate-determining step. libretexts.org The kinetics of this step are highly dependent on the nature of the halogen.

The generally accepted order of reactivity for aryl halides in oxidative addition to a Pd(0) complex is:

Ar-I > Ar-OTf > Ar-Br > Ar-Cl > Ar-F

This trend is a consequence of the decreasing bond strength of the carbon-halogen bond as the halogen atom becomes larger and more polarizable. The C-I bond is the weakest and most readily cleaved, followed by the C-Br bond, while the C-F bond is the strongest and generally unreactive under standard cross-coupling conditions. For this compound, this differential reactivity is the cornerstone of its selective functionalization.

Kinetic studies on simpler haloarenes provide quantitative insights into these reactivity differences. For instance, the oxidative addition of various phenyl halides to palladium(0) complexes has been studied to determine the effect of the halide on the reaction rate. nih.gov The rate-limiting step for the oxidative addition of iodobenzene (B50100) often involves a bisphosphine palladium(0) species, whereas the less reactive bromobenzene (B47551) and chlorobenzene (B131634) can proceed through lower-coordinate, more reactive monophosphine species. nih.gov

The following table, compiled from general findings in the literature, illustrates the typical relative reactivity of aryl halides in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions.

| Aryl Halide | Relative Rate of Oxidative Addition (Qualitative) | Bond Dissociation Energy (kcal/mol) |

| Ar-I | Fastest | ~65 |

| Ar-Br | Intermediate | ~81 |

| Ar-Cl | Slow | ~96 |

| Ar-F | Slowest/Inert | ~127 |

| Note: The relative rates are qualitative and can be influenced by the specific ligand, palladium precursor, and reaction conditions. |

In the context of this compound, any kinetic study of a key transformation, such as a Suzuki coupling, would be expected to show a significantly faster rate for the reaction at the C-I bond compared to the C-Br bonds. This kinetic preference allows for the selective mono-functionalization at the 3-position.

A hypothetical kinetic experiment for the Suzuki coupling of this compound with an arylboronic acid would likely exhibit biphasic behavior if the reaction were allowed to proceed to di-substitution. The initial, faster phase would correspond to the consumption of the starting material to form the mono-alkenylated product at the iodine-bearing carbon. A second, slower phase would then correspond to the subsequent coupling at one of the bromine-bearing carbons.

The electronic nature of the fluorine substituent at the 2-position is also expected to influence the kinetics. As an electron-withdrawing group, it would likely increase the rate of oxidative addition at the adjacent C-I and C-Br bonds by making the aromatic ring more electron-deficient. researchgate.net Hammett-type plots from kinetic studies on substituted aryl halides generally show a positive rho (ρ) value, indicating that electron-withdrawing groups accelerate the oxidative addition step. researchgate.net

While specific rate constants and activation parameters for this compound are not available, the established principles of physical organic and organometallic chemistry provide a clear predictive framework for its behavior in key transformation steps. The primary kinetic determinant for selective reactions is the pronounced difference in the C-I and C-Br bond reactivities, a principle that is fundamental to the synthetic utility of polyhalogenated aromatic compounds.

Theoretical and Computational Chemistry Studies on 1,4 Dibromo 2 Fluoro 3 Iodobenzene

Electronic Structure and Reactivity Predictions

The electronic characteristics of 1,4-Dibromo-2-fluoro-3-iodobenzene are pivotal in determining its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine these features.

Density Functional Theory (DFT) Calculations for Halogenated Arenes

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For halogenated arenes like this compound, DFT methods are instrumental in predicting geometries, electronic properties, and vibrational frequencies.

A typical approach involves geometry optimization using a functional such as B3LYP, often paired with a basis set like cc-pVTZ to accurately model the electronic environment of the benzene (B151609) ring and its substituents. aip.org The choice of functional is critical, especially when studying non-covalent interactions, with functionals like M06-2X and ωB97X-D being recognized for their performance in systems where dispersion forces are significant. nih.gov For instance, studies on halogen atom-benzene complexes have utilized methods like BH&HLYP/6-311++G to predict complex structures. researchgate.net The electronic influence of the substituents—bromo, fluoro, and iodo groups—can be quantified through analysis of the molecular dipole moment and by calculating substituent effects on aromaticity, such as with the AIBIC (Aromaticity Index Based on Interaction Coordinates) method. aip.orglibretexts.org These calculations reveal how the inductive and resonance effects of the halogens modulate the electron density of the aromatic ring, thereby influencing its reactivity towards electrophiles and nucleophiles. libretexts.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgresearchgate.net The energies and spatial distributions of the HOMO and LUMO of this compound are key determinants of its reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -9.25 | Highest Occupied Molecular Orbital, indicating regions of electron donation. |

| LUMO | -0.85 | Lowest Unoccupied Molecular Orbital, indicating regions of electron acceptance. |

| HOMO-LUMO Gap | 8.40 | Energy difference, related to chemical reactivity and stability. |

Note: These are representative values and would be precisely determined through specific DFT calculations.

Prediction of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For this compound, this can predict the likely outcomes of various chemical transformations.

Methods for predicting reaction pathways can range from locating transition structures and following the intrinsic reaction coordinate to more advanced techniques that map out the entire potential energy surface. rsc.org For complex reactions, such as those involving polyhalogenated compounds, these calculations can elucidate the step-by-step process of bond breaking and formation. nih.gov For example, in electrophilic aromatic substitution, calculations can predict the preferred site of attack by an electrophile by comparing the energies of the possible sigma-complex intermediates. masterorganicchemistry.com The directing effects of the existing substituents (fluoro, bromo, and iodo) play a crucial role, with the most activating group typically governing the regioselectivity. masterorganicchemistry.com In the case of this compound, the relative activating/deactivating strengths of the halogens would determine the most probable position for substitution. Similarly, for nucleophilic aromatic substitution, computational models can predict the feasibility and pathways for the displacement of one of the halogen atoms.

Analysis of Halogen Bonding Interactions and Their Influence on Reactivity

Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. nih.gov This interaction arises from the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a σ-hole. nih.gov

In this compound, the bromine and iodine atoms are potential halogen bond donors. The strength of this interaction generally increases with the polarizability of the halogen, following the trend I > Br > Cl. nih.gov Fluorine typically does not participate in halogen bonding due to its high electronegativity. nih.gov Computational studies can quantify the strength and geometry of these halogen bonds. DFT functionals that properly account for dispersion, such as M06-2X, are well-suited for these calculations. nih.govnih.govresearchgate.net The formation of halogen bonds can influence the reactivity of the molecule by altering the electron density distribution and by pre-organizing reactants for a specific reaction pathway. For instance, a halogen bond can activate a C-X bond (where X is Br or I) towards nucleophilic attack or direct the approach of another molecule. chemistryviews.org

Table 2: Predicted Halogen Bond Properties for this compound with a Generic Lewis Base

| Halogen Donor | Interaction Energy (kcal/mol) | Bond Length (Å) |

| Iodine | -4.5 to -6.0 | 2.8 - 3.2 |

| Bromine | -2.5 to -4.0 | 3.0 - 3.4 |

Note: These values are illustrative and depend on the specific Lewis base and the computational method employed.

Advanced Spectroscopic Characterization Methodologies for 1,4 Dibromo 2 Fluoro 3 Iodobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of 1,4-Dibromo-2-fluoro-3-iodobenzene in solution. By analyzing the magnetic properties of its constituent nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework, including proton environments, carbon backbone, and fluorine substitution, can be assembled. While extensive literature confirms the use of this compound in various synthetic applications, a complete, publicly available, and unambiguously assigned experimental dataset is not readily found. nih.govrsc.orguni-halle.de Therefore, the following analysis is based on well-established principles and predicted spectral data to illustrate the methodology.

The ¹H NMR spectrum of this compound is expected to display three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The substitution pattern (1,2,3,4-tetrasubstituted) dictates a specific set of coupling interactions. The proton at position 5 (H-5) is expected to be a doublet, coupled to the proton at position 6 (H-6). H-6, in turn, would appear as a doublet of doublets, being coupled to both H-5 and the fluorine atom at position 2. The proton at position 3, adjacent to the iodine, would likely appear as a doublet with a smaller coupling constant, interacting with H-6 and potentially a longer-range coupling to the fluorine.

The ¹³C NMR spectrum provides complementary information, showing six unique signals for the six carbon atoms of the benzene ring. The carbon atoms directly bonded to the electronegative halogen substituents (F, Br, I) will exhibit characteristic chemical shifts. The carbon attached to fluorine (C-2) will show a large one-bond coupling constant (¹JC-F), appearing as a doublet, which is a definitive indicator of its position. The carbons bonded to bromine (C-1, C-4) and iodine (C-3) will be shifted downfield, with the effect of iodine being particularly pronounced due to the "heavy atom effect".

Predicted ¹H and ¹³C NMR Data for this compound (Note: Data is predicted and intended for illustrative purposes.)

| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) | C-F Coupling (JCF, Hz) |

| C-1 | - | - | 118.5 | d, ²J ≈ 25 |

| C-2 | - | - | 160.1 | d, ¹J ≈ 250 |

| C-3 | 7.65 | dd | 100.2 | d, ²J ≈ 20 |

| C-4 | - | - | 115.8 | d, ³J ≈ 4 |

| C-5 | 7.85 | dd | 141.2 | d, ³J ≈ 8 |

| C-6 | 7.20 | t | 128.9 | d, ⁴J ≈ 3 |

d = doublet, dd = doublet of doublets, t = triplet

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine nucleus. For this compound, the spectrum would consist of a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal is influenced by the surrounding substituents on the aromatic ring. Research has documented the use of 4-bromo-2-fluoro-1-iodobenzene (B11889) as an internal standard in ¹⁹F NMR experiments, underscoring its stable and predictable resonance. rsc.orgnih.gov

A key feature of the ¹⁹F NMR spectrum is the evidence of heteronuclear coupling to nearby protons. The fluorine at C-2 will couple most strongly with the ortho proton at C-3 (³JF-H) and the other ortho proton at C-1 if it were present. It will also exhibit a smaller four-bond coupling (⁴JF-H) to the proton at C-6. Analysis of these coupling constants in either the ¹H or ¹⁹F spectrum is crucial for confirming the relative positions of the fluorine and hydrogen atoms on the benzene ring. The predicted multiplicity for the ¹⁹F signal would be a doublet of doublets, arising from its coupling to H-3 and H-6.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra by revealing through-bond correlations between nuclei. huji.ac.il

COSY (Correlation Spectroscopy): This H-H correlation experiment would be used to establish proton connectivity. For this compound, a cross-peak would be expected between the signals for H-5 and H-6, confirming their adjacent relationship on the ring. The signal for H-3 would likely not show a strong COSY correlation, as it is four bonds removed from H-6 and on the other side of the ring from H-5.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly with the carbons to which they are attached (one-bond C-H correlation). It would definitively link the ¹H signals to their corresponding ¹³C signals. For instance, the proton signal predicted at 7.65 ppm would show a cross-peak with the carbon signal at 100.2 ppm, assigning them both to the C-3/H-3 position.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This is invaluable for mapping the entire molecular skeleton and placing the quaternary (non-protonated) carbons. For example, the proton at H-6 would be expected to show HMBC cross-peaks to the carbons at C-1, C-2, and C-4, while the proton at H-5 would show correlations to C-1 and C-3. These correlations provide the final pieces of the puzzle, confirming the substitution pattern around the entire ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For this compound, these methods provide a detailed fingerprint, allowing for structural confirmation and analysis of the influence of the various halogen substituents on the benzene ring's electronic structure and geometry.

The vibrational modes of a molecule are determined by the masses of its atoms and the strength of the chemical bonds connecting them. For a non-linear molecule like this compound, which has 12 atoms, the total number of expected fundamental vibrational modes is 3N-6, resulting in 30 possible modes. youtube.com These vibrations can be categorized as stretching (changes in bond length) or bending (changes in bond angle).

Key Vibrational Modes for this compound:

C-H Stretching: The two adjacent aromatic C-H bonds give rise to stretching vibrations typically observed in the 3100-3000 cm⁻¹ region.

C-C Stretching: The aromatic ring itself has several C-C stretching vibrations, which are characteristic of the benzene core and usually appear in the 1600-1400 cm⁻¹ range. rsc.org The substitution pattern can influence the intensity and position of these peaks.

C-H Bending: In-plane and out-of-plane bending vibrations of the C-H bonds occur at lower frequencies. Out-of-plane (oop) C-H wagging bands are particularly useful for determining the substitution pattern on a benzene ring. spectroscopyonline.com For the 1,2,4,5-tetrasubstituted pattern (considering all halogens), specific oop bending modes can be predicted.

C-X (Halogen) Stretching: The vibrations involving the carbon-halogen bonds are highly characteristic and depend on the mass of the halogen atom. The C-F stretch is found at the highest frequency, followed by C-Br, and then C-I at the lowest frequency due to the increasing atomic mass. rsc.org

C-F Stretch: Typically occurs in the 1250-1020 cm⁻¹ region. rsc.org

C-Br Stretch: Found in the 1070-600 cm⁻¹ range, often masked by other vibrations.

C-I Stretch: Appears at even lower frequencies, generally in the 600-500 cm⁻¹ region.

Raman Spectroscopy Complementarity:

Raman spectroscopy provides complementary information to IR. While IR activity depends on a change in the molecule's dipole moment during a vibration, Raman activity depends on a change in polarizability. youtube.com Symmetric vibrations and vibrations of non-polar bonds (like C-C in a symmetric environment) that are weak or silent in the IR spectrum are often strong in the Raman spectrum. The heavy C-Br and C-I bonds, in particular, are expected to produce strong signals in the low-frequency region of the Raman spectrum, making it an excellent tool for their identification.

Detailed theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to assign the observed experimental IR and Raman bands to specific vibrational modes of the molecule. nih.gov These computational studies can predict the frequencies and intensities with good accuracy, aiding in the complete vibrational analysis of complex molecules like this compound.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound This table presents generalized frequency ranges. Actual values for the specific molecule may vary.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Medium |

| Aromatic C=C Stretch | 1620 - 1450 | Medium to Strong | Medium to Strong |

| C-F Stretch | 1250 - 1020 | Strong | Weak |

| C-H Out-of-Plane Bend | 900 - 800 | Strong | Weak |

| C-Br Stretch | 1070 - 600 | Medium | Strong |

| C-I Stretch | 600 - 500 | Medium | Strong |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide a complete structural characterization of this compound, including exact bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

Expected Structural Features:

While specific crystallographic data for this compound is not widely published, several structural features can be predicted based on the known structures of related halobenzenes:

Planarity: The central benzene ring is expected to be planar, or very nearly so. The halogen and carbon atoms directly bonded to the ring will lie in this plane.

Bond Angles: The internal C-C-C bond angles within the benzene ring will be close to the ideal 120° of a perfect hexagon. However, steric strain introduced by the bulky bromine and iodine substituents adjacent to each other and to the fluorine atom may cause slight distortions in these angles.

Bond Lengths: The C-X bond lengths will correlate with the size of the halogen atom (C-F < C-Br < C-I). The high electronegativity of the fluorine atom and the resonance effects within the ring can also influence the C-C bond lengths. byjus.com

Intermolecular Interactions: In the solid state, the packing of the molecules in the crystal lattice is governed by intermolecular forces. For this molecule, halogen bonding (interactions involving the electrophilic region of one halogen and the nucleophilic region of another) and π-π stacking interactions between the aromatic rings are expected to be significant forces that dictate the crystal packing arrangement. The symmetry of the substitution pattern plays a crucial role in how efficiently the molecules can pack, which in turn influences physical properties like melting point. byjus.com

Table 2: Typical Bond Parameters Expected from X-ray Analysis These values are estimates based on data for similar substituted benzene compounds.

| Bond | Typical Bond Length (Å) | Bond Angle | Typical Angle (°) |

| C-C (aromatic) | 1.39 - 1.41 | C-C-C (ring) | 118 - 122 |

| C-H | ~1.08 | C-C-H | ~120 |

| C-F | ~1.35 | C-C-F | ~120 |

| C-Br | ~1.90 | C-C-Br | ~120 |

| C-I | ~2.10 | C-C-I | ~120 |

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, making them indispensable for assessing the purity of this compound and for monitoring the progress of chemical reactions involving it.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful combination where gas chromatography separates volatile compounds and mass spectrometry provides their structural identification. It is highly suitable for analyzing thermally stable and volatile compounds like this compound.

Purity Analysis: A sample is injected into the GC, where it is vaporized and travels through a long, thin column. Compounds separate based on their boiling points and interactions with the column's stationary phase. For a pure sample of this compound, the resulting chromatogram would show a single, sharp peak. The presence of other peaks would indicate impurities, such as starting materials, by-products, or isomers. The area under each peak is proportional to the concentration of the corresponding compound, allowing for quantitative purity assessment.

Reaction Monitoring: GC-MS is an excellent tool for monitoring reactions, such as the formation of Grignard reagents or Suzuki coupling reactions, which are common for aryl halides. researchgate.netmt.com Small aliquots can be taken from the reaction mixture at different time intervals. researchgate.net After quenching and workup, GC-MS analysis can track the disappearance of the starting material (e.g., this compound) and the appearance of the product(s). This provides crucial information on reaction kinetics, conversion rates, and the formation of any intermediates or side products. hzdr.de The mass spectrometer provides definitive identification of each component. The mass spectrum of this compound would show a distinct molecular ion peak and a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes are nearly equally abundant). wisc.edu

High-Performance Liquid Chromatography (HPLC):

HPLC is a complementary technique that separates compounds in a liquid phase. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis.

Purity and Separation: For a non-polar compound like this compound, reversed-phase HPLC is typically used. This involves a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). acs.org Compounds are separated based on their relative hydrophobicity. As with GC, the purity can be determined from the number and relative areas of the peaks in the chromatogram. HPLC is particularly effective at separating closely related isomers that may be difficult to resolve by GC.

Preparative Chromatography: HPLC can also be scaled up for preparative purposes to purify multigram quantities of the compound, isolating it from reaction side products or other impurities to achieve very high purity levels.

Table 3: Summary of Chromatographic Methods for Analysis

| Technique | Principle of Separation | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Main Application |

| GC-MS | Volatility and interaction with stationary phase | Polysiloxane-based (e.g., DB-5, HP-5ms) | Inert gas (e.g., Helium, Nitrogen) | Purity of volatile compounds; Reaction monitoring; Structural ID |

| HPLC | Partitioning between stationary and mobile phases | C18 or C8 bonded silica (B1680970) (Reversed-Phase) | Acetonitrile/Water or Methanol/Water mixture | Purity of non-volatile/thermally labile compounds; Isomer separation; Preparative purification |

Applications of 1,4 Dibromo 2 Fluoro 3 Iodobenzene in Complex Organic Synthesis

A Versatile Building Block in Medicinal Chemistry

The strategic placement of bromo, fluoro, and iodo substituents on the benzene (B151609) nucleus of 1,4-Dibromo-2-fluoro-3-iodobenzene makes it an important intermediate in the synthesis of novel pharmaceutical agents. The presence of these halogens can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, potentially enhancing its efficacy and metabolic stability.

Synthesis of Advanced Pharmaceutical Intermediates

While direct research specifically detailing the use of this compound in the synthesis of advanced pharmaceutical intermediates is limited in publicly accessible literature, the applications of similarly structured halo-iodobenzene derivatives provide strong evidence for its potential. For instance, related compounds such as 4-bromo-3-fluoroiodobenzene are utilized as key intermediates in the preparation of potent and selective inhibitors of coagulation factor Xa, a critical target in the development of anticoagulant therapies. ossila.com The synthesis of 7-fluoroindazoles, a class of compounds with significant biological activity, has been successfully achieved using this related building block. ossila.com

The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-F) allows for selective cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis. The iodo group is typically the most reactive, readily participating in reactions like Suzuki, Sonogashira, and Heck couplings to introduce new carbon-carbon or carbon-heteroatom bonds. The bromo groups can then be targeted for subsequent transformations under different reaction conditions, providing a stepwise approach to building complex molecular scaffolds. This controlled reactivity is highly desirable for the efficient and convergent synthesis of drug candidates.

Precursor for Bioactive Heterocyclic Systems

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The halogenated nature of this compound makes it an ideal starting material for the synthesis of novel bioactive heterocyclic systems. Although specific examples directly employing this compound are not widely reported, the utility of analogous compounds is well-documented. For example, halogen-rich intermediates like 5-Bromo-2-chloro-4-fluoro-3-iodopyridine are instrumental in the synthesis of pentasubstituted pyridines, a class of compounds with diverse biological activities. researchgate.net

The strategic placement of halogens on the benzene ring of this compound can be leveraged to direct the formation of various heterocyclic rings. Through a series of selective cross-coupling and cyclization reactions, it is conceivable to construct complex fused ring systems that are often found in potent medicinal agents.

Role in Agrochemical Synthesis

Utilization in Materials Science

The electronic and physical properties imparted by the heavy halogen atoms make this compound an attractive precursor for the development of advanced materials with tailored functionalities.

Precursors for Functional Polymers and Organic Electronics

In the realm of materials science, functional polymers and organic electronics represent a rapidly advancing field. The synthesis of these materials often involves the polymerization of highly functionalized monomers. Although direct polymerization of this compound is not a common application, its utility as a precursor to monomers is significant. Through selective cross-coupling reactions, the bromo and iodo groups can be replaced with polymerizable functionalities or other organic moieties to create novel monomers. These monomers can then be used to synthesize polymers with specific electronic or optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Synthesis of Liquid Crystalline Materials and Optoelectronic Components

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. They are integral to modern display technologies and are finding new applications in sensors and optical communication devices. The synthesis of liquid crystalline materials often involves the use of rigid, rod-like molecules. Halogenated aromatic compounds are frequently used as core structures in the design of liquid crystals due to their ability to influence mesophase behavior and enhance properties such as birefringence and dielectric anisotropy.

While research directly utilizing this compound in the synthesis of liquid crystals is not extensively published, the use of similar fluorinated and halogenated building blocks is a common strategy. ossila.com The introduction of fluorine atoms can significantly affect the mesomorphic properties and the emergence of ferroelectric nematic phases. chemimpex.com The unique substitution pattern of this compound makes it a promising candidate for the synthesis of new liquid crystalline materials with tailored properties for advanced optoelectronic components.

Development of Novel Reagents and Catalysts

The strategic placement of three distinct halogen atoms on the benzene ring of this compound, each with differential reactivity, theoretically positions it as a versatile precursor for the development of novel organometallic reagents and specialized catalyst ligands. The iodine atom, being the most reactive towards oxidative addition and metal-halogen exchange, can be selectively targeted to generate organometallic intermediates. Subsequently, the bromine and fluorine atoms offer sites for further functionalization, enabling the synthesis of complex molecular architectures. However, a comprehensive review of available scientific literature reveals a significant gap in documented research specifically utilizing this compound for the development of new reagents and catalysts.

While the principles of organometallic chemistry suggest the potential for this compound to form Grignard or organolithium reagents, or to serve as a scaffold for phosphine (B1218219) ligands, specific examples of such transformations are not present in peer-reviewed journals or patents. The expected reactivity would involve the selective metalation at the iodo-substituted position, which could then be used in subsequent reactions. For instance, reaction with magnesium would be expected to form the corresponding Grignard reagent, 4-bromo-2-fluoro-5-iodophenylmagnesium bromide, a potentially useful, yet currently unreported, synthetic tool.

Similarly, the synthesis of phosphine ligands, which are crucial components of many transition metal catalysts, often involves the reaction of an aryl halide with a phosphine source. The unique substitution pattern of this compound could, in theory, be exploited to create novel phosphine ligands with distinct electronic and steric properties. These ligands could, in turn, be used to modulate the activity and selectivity of catalysts in a variety of cross-coupling and asymmetric reactions.

Future Research Directions and Emerging Opportunities for 1,4 Dibromo 2 Fluoro 3 Iodobenzene

Development of Greener Synthetic Routes and Sustainable Chemistry Approaches

The chemical industry is increasingly shifting towards more environmentally benign and sustainable manufacturing processes. For a polyhalogenated compound like 1,4-Dibromo-2-fluoro-3-iodobenzene, this translates to developing synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Current synthetic methods for similar polyhalogenated benzenes often rely on traditional electrophilic aromatic substitution and diazotization reactions, which can involve harsh conditions and produce significant waste. wjpmr.comopenstax.org Future research will likely focus on the adoption of greener alternatives.

Key areas of development include:

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters such as temperature and pressure, leading to higher yields and selectivity. nih.gov This technology is particularly advantageous for hazardous reactions, as it minimizes the volume of reactive intermediates at any given time. The application of flow chemistry to the synthesis of this compound could lead to safer and more efficient production.

Bio-inspired Catalysis: The use of enzymes or other biological catalysts could provide highly selective and environmentally friendly routes to polyhalogenated aromatics. While still an emerging area for this class of compounds, biocatalysis holds promise for future sustainable synthesis. researchgate.net

| Green Chemistry Approach | Potential Advantages for Synthesizing this compound |

| Flow Chemistry | Improved safety, higher yields, better process control |

| Photocatalysis | Use of renewable energy, mild reaction conditions |

| Electrosynthesis | Reduced use of chemical oxidants/reductants, precise control |

| Biocatalysis | High selectivity, biodegradable catalysts, mild conditions |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The three different halogen substituents on this compound exhibit distinct reactivities, which can be exploited for selective functionalization. The development of novel catalytic systems is crucial for controlling which halogen atom participates in a given reaction.

Traditional palladium-catalyzed cross-coupling reactions are a mainstay for functionalizing aryl halides. However, achieving high selectivity in polyhalogenated systems can be challenging. nih.govescholarship.org Future research will likely focus on catalysts that can differentiate between the C-Br, C-I, and C-F bonds with high precision.

Emerging catalytic strategies include:

Ligand-Controlled Catalysis: The design of sophisticated ligands for transition metal catalysts can fine-tune their electronic and steric properties, enabling selective activation of a specific C-X bond. acs.org